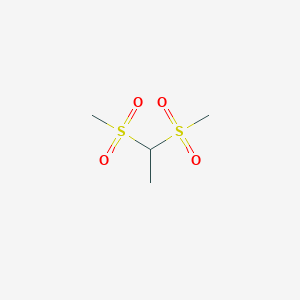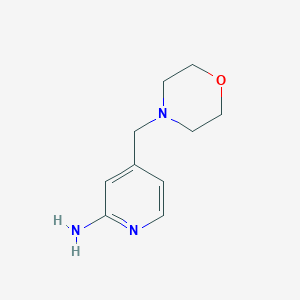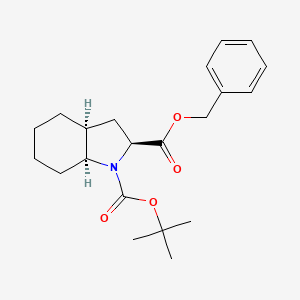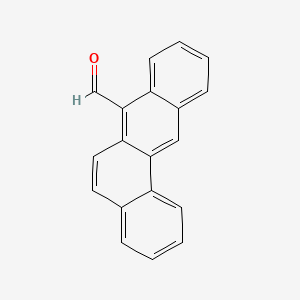
Benz(a)anthracene-7-carboxaldehyde
Vue d'ensemble
Description
Benzo[a]anthracene-7-carbaldehyde is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It consists of a benzo[a]anthracene skeleton with an aldehyde functional group at the 7th position. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]anthracene-7-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzo[a]anthracene followed by oxidation. The reaction conditions often include the use of aluminum chloride as a catalyst and an appropriate acylating agent. The final oxidation step can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of benzo[a]anthracene-7-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[a]anthracene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzo[a]anthracene-7-carboxylic acid.
Reduction: Benzo[a]anthracene-7-methanol.
Substitution: Various substituted benzo[a]anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzo[a]anthracene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other organic materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of benzo[a]anthracene-7-carbaldehyde involves its interaction with various molecular targets. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions with biological nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]anthracene: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
Anthracene-9-carbaldehyde: Similar structure but with the aldehyde group at the 9th position, leading to different reactivity and properties.
Benzo[a]pyrene: Another PAH with a different arrangement of aromatic rings, known for its strong carcinogenic properties.
Uniqueness
Benzo[a]anthracene-7-carbaldehyde is unique due to the specific positioning of the aldehyde group, which significantly influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons.
Propriétés
IUPAC Name |
benzo[a]anthracene-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJAZYMJSFCLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226017 | |
| Record name | Benz(a)anthracene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-62-6 | |
| Record name | Benz[a]anthracene-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)anthracene-7-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Formylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benz(a)anthracene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


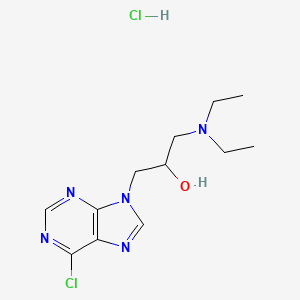
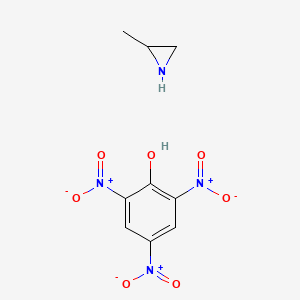

![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
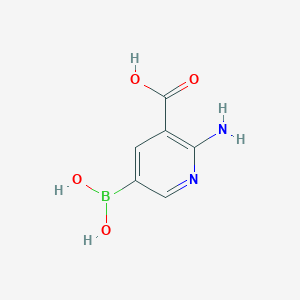

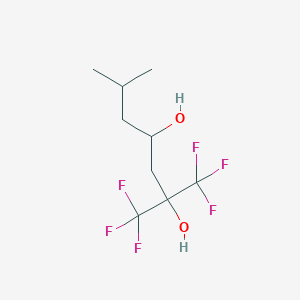
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
